N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide
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Overview
Description
N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide typically involves the reaction of 6-methyl-2-(pyrrolidin-2-yl)pyrimidine with N,N-dimethylpropanamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrrolidine ring attached to a pyrimidine ring.
6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Another related compound with a methyl group at the 6-position of the pyrimidine ring.
Uniqueness
N,N-dimethyl-3-(6-methyl-2-(pyrrolidin-2-yl)pyrimidin-4-yl)propanamide is unique due to the presence of the N,N-dimethylpropanamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C14H22N4O |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
N,N-dimethyl-3-(6-methyl-2-pyrrolidin-2-ylpyrimidin-4-yl)propanamide |
InChI |
InChI=1S/C14H22N4O/c1-10-9-11(6-7-13(19)18(2)3)17-14(16-10)12-5-4-8-15-12/h9,12,15H,4-8H2,1-3H3 |
InChI Key |
UOVJUJJHAZVKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2)CCC(=O)N(C)C |
Origin of Product |
United States |
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